molecular formula C26H17NO3 B11569882 7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Cat. No.: B11569882
M. Wt: 391.4 g/mol
InChI Key: JNOCQIHGLDXFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through several methods. One efficient method involves the use of ultrasound-promoted, catalyst-free protocols. This method employs a one-pot reaction of substituted anilines with 4-chloro-3-formylcoumarin using ultrasound irradiation. This protocol offers the advantages of mild reaction conditions, short reaction times, and high yields .

Another method involves the use of molecular iodine as a catalyst under microwave irradiation. This approach facilitates the regioselective synthesis of chromeno[4,3-b]quinolin-6-one derivatives through a three-component tandem annulation of 4-hydroxycoumarin with aromatic aldehydes and aromatic amines .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the laboratory synthesis protocols. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yields and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the hydroxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, molecular iodine, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives.

Scientific Research Applications

7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[4,3-b]quinolin-6-one derivatives, such as:

Uniqueness

What sets 7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one apart is its specific structural features, which confer unique biological and chemical properties. Its hydroxyphenyl group, for instance, enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in medicinal chemistry .

Properties

Molecular Formula

C26H17NO3

Molecular Weight

391.4 g/mol

IUPAC Name

13-(4-hydroxyphenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

InChI

InChI=1S/C26H17NO3/c28-17-12-9-16(10-13-17)22-23-18-6-2-1-5-15(18)11-14-20(23)27-25-19-7-3-4-8-21(19)30-26(29)24(22)25/h1-14,22,27-28H

InChI Key

JNOCQIHGLDXFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.